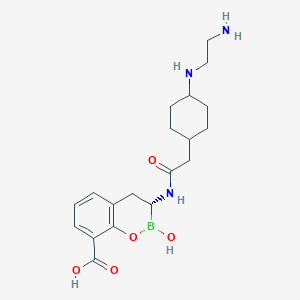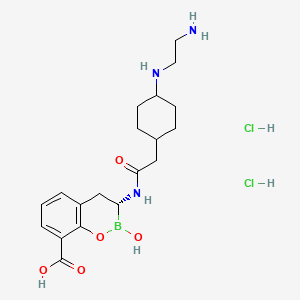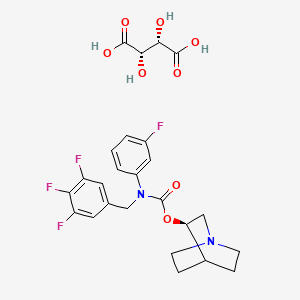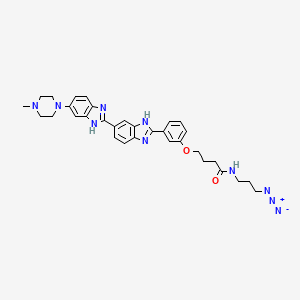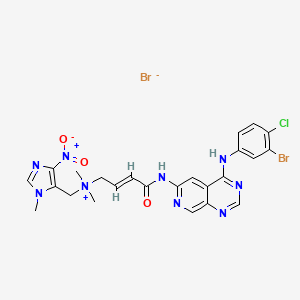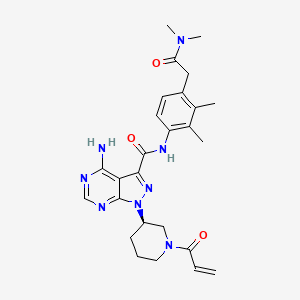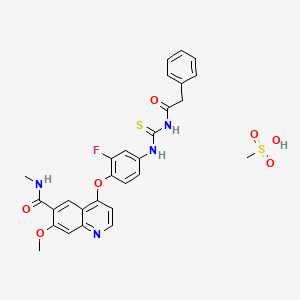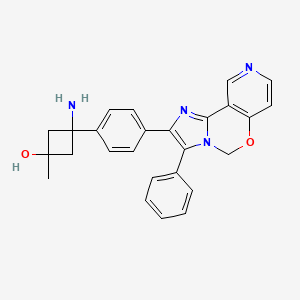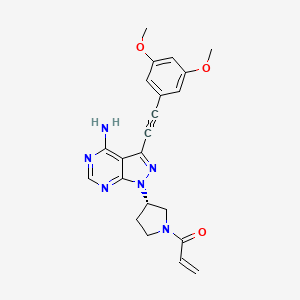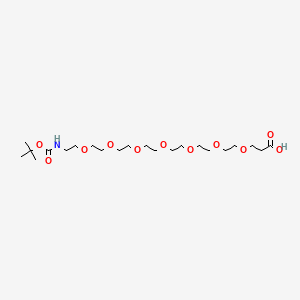
t-Boc-N-amido-PEG7-acid
Descripción general
Descripción
t-Boc-N-amido-PEG7-acid is a polyethylene glycol (PEG) derivative that contains a terminal carboxylic acid and a tert-butoxycarbonyl (Boc)-protected amino group. The hydrophilic PEG spacer increases solubility in aqueous media. The terminal carboxylic acid can react with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to form a stable amide bond. The Boc group can be deprotected under mild acidic conditions to form the free amine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-N-amido-PEG7-acid typically involves the following steps:
PEGylation: The PEG chain is synthesized or obtained with a specific length (seven ethylene glycol units in this case).
Introduction of Boc-Protected Amine: The PEG chain is reacted with a Boc-protected amine to introduce the Boc-protected amino group.
Carboxylation: The terminal hydroxyl group of the PEG chain is converted to a carboxylic acid group using appropriate reagents.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in a controlled environment to prevent contamination and degradation .
Types of Reactions:
Substitution Reactions: The terminal carboxylic acid can react with primary amines to form amide bonds. This reaction is facilitated by activators such as EDC or DCC.
Deprotection Reactions: The Boc-protected amino group can be deprotected under mild acidic conditions to yield the free amine.
Common Reagents and Conditions:
EDC or DCC: Used as activators for the formation of amide bonds.
Mild Acidic Conditions: Used for the deprotection of the Boc group.
Major Products Formed:
Amide Bonds: Formed when the terminal carboxylic acid reacts with primary amines.
Free Amine: Formed upon deprotection of the Boc group
Aplicaciones Científicas De Investigación
t-Boc-N-amido-PEG7-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker or spacer in the synthesis of complex molecules.
Biology: Employed in the modification of biomolecules to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings
Mecanismo De Acción
The mechanism of action of t-Boc-N-amido-PEG7-acid involves its ability to form stable amide bonds with primary amines. The hydrophilic PEG spacer enhances solubility in aqueous media, facilitating the interaction with target molecules. The Boc-protected amino group can be deprotected to yield a free amine, which can further react with other functional groups. This versatility makes it a valuable tool in various chemical and biological applications .
Comparación Con Compuestos Similares
t-Boc-N-amido-PEG3-CH2CO2H: Contains a shorter PEG chain (three ethylene glycol units) and similar functional groups.
t-Boc-N-amido-PEG7-amine: Similar structure but with an amino group instead of a carboxylic acid.
Uniqueness: t-Boc-N-amido-PEG7-acid is unique due to its specific PEG chain length (seven ethylene glycol units) and the presence of both a Boc-protected amino group and a terminal carboxylic acid. This combination of functional groups and chain length provides a balance of solubility, reactivity, and versatility, making it suitable for a wide range of applications .
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43NO11/c1-22(2,3)34-21(26)23-5-7-28-9-11-30-13-15-32-17-19-33-18-16-31-14-12-29-10-8-27-6-4-20(24)25/h4-19H2,1-3H3,(H,23,26)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLJITQFPLHTDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(4E,6Z,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B611145.png)

![3-[(4aS,12aR)-2-methyl-1,3,4,5,12,12a-hexahydropyrido[3,4-b]acridin-4a-yl]phenol;dihydrobromide](/img/structure/B611148.png)
